molecular formula C6H10ClN3O2 B2728043 5-(1-Aminocyclopropyl)imidazolidine-2,4-dione;hydrochloride CAS No. 2375259-64-4

5-(1-Aminocyclopropyl)imidazolidine-2,4-dione;hydrochloride

Cat. No.: B2728043
CAS No.: 2375259-64-4
M. Wt: 191.62
InChI Key: GQPBJHSNPJWCTH-UHFFFAOYSA-N
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Description

5-(1-Aminocyclopropyl)imidazolidine-2,4-dione;hydrochloride is a chemical compound with the molecular formula C6H10ClN3O2 and a molecular weight of 191.62 g/mol . This compound is known for its unique structure, which includes an imidazolidine ring and a cyclopropyl group. It is commonly used in various scientific research applications due to its reactivity and stability.

Preparation Methods

The synthesis of 5-(1-Aminocyclopropyl)imidazolidine-2,4-dione;hydrochloride typically involves the reaction of imidazolidine-2,4-dione with a cyclopropylamine derivative under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-(1-Aminocyclopropyl)imidazolidine-2,4-dione;hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

5-(1-Aminocyclopropyl)imidazolidine-2,4-dione;hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(1-Aminocyclopropyl)imidazolidine-2,4-dione;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

5-(1-Aminocyclopropyl)imidazolidine-2,4-dione;hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the imidazolidine ring and the cyclopropyl group, which imparts distinct chemical and biological properties.

Biological Activity

5-(1-Aminocyclopropyl)imidazolidine-2,4-dione; hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, receptor interactions, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : 5-(1-Aminocyclopropyl)imidazolidine-2,4-dione
  • Molecular Formula : C6H10N2O2
  • Molecular Weight : 142.16 g/mol

The biological activity of 5-(1-Aminocyclopropyl)imidazolidine-2,4-dione is primarily attributed to its interaction with various neurotransmitter systems:

  • Serotonin Receptor Modulation : Research indicates that derivatives of imidazolidine-2,4-dione exhibit significant affinity for serotonin receptors, particularly the 5-HT_1A subtype. These receptors are crucial in regulating mood and anxiety, suggesting that this compound may have antidepressant or anxiolytic properties .
  • Anticonvulsant Activity : Studies have demonstrated that related compounds show anticonvulsant effects in animal models. For instance, derivatives tested using the strychnine-induced convulsion method exhibited notable protective effects against seizures .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of 5-(1-Aminocyclopropyl)imidazolidine-2,4-dione:

Activity Type Target/Mechanism Effect/Outcome Reference
Serotonin Receptor5-HT_1AHigh affinity (K_i range: 23–350 nM)
AnticonvulsantStrychnine-induced convulsionsProtective effect observed
Protein Kinase InhibitionVarious kinasesPotential inhibition noted

Case Studies

  • Serotonergic Activity : A study investigated the effects of imidazolidine derivatives on serotonin transporter activity. The findings suggested that these compounds could modulate serotonin levels effectively, which is relevant in treating mood disorders and anxiety .
  • Anticonvulsant Properties : In a controlled experiment involving animal models, the compound was tested for anticonvulsant efficacy. The results indicated a significant reduction in seizure frequency compared to control groups, highlighting its therapeutic potential in epilepsy management .
  • Protein Kinase Inhibition : Preliminary data suggest that this compound may act as a protein kinase inhibitor, which plays a role in various cellular processes including growth and apoptosis. This mechanism could be leveraged for cancer treatment strategies.

Properties

IUPAC Name

5-(1-aminocyclopropyl)imidazolidine-2,4-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.ClH/c7-6(1-2-6)3-4(10)9-5(11)8-3;/h3H,1-2,7H2,(H2,8,9,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPBJHSNPJWCTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2C(=O)NC(=O)N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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